molecular formula C8H12O6 B2706796 3-Ethoxycarbonylpentanedioic acid CAS No. 2109252-96-0

3-Ethoxycarbonylpentanedioic acid

Cat. No.: B2706796
CAS No.: 2109252-96-0
M. Wt: 204.178
InChI Key: LSGVTQNLNBOTEX-UHFFFAOYSA-N
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Description

It is a white crystalline powder that is soluble in water and ethanol. This compound is widely used in organic chemistry as a starting material for the synthesis of various compounds.

Mechanism of Action

Target of Action

The compound is a chemical transformation product , and its specific targets within biological systems have not been extensively studied. More research is needed to identify the primary targets of 3-Ethoxycarbonylpentanedioic acid and their roles within the body.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown As a chemical transformation product, it may potentially interact with various biochemical pathways, but specific pathways and their downstream effects have not been identified

Biochemical Analysis

Temporal Effects in Laboratory Settings

There is currently no available information on the temporal effects of 3-Ethoxycarbonylpentanedioic acid in laboratory settings . Future studies should investigate the stability, degradation, and long-term effects of this compound on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been studied

Transport and Distribution

Information on how this compound is transported and distributed within cells and tissues is currently unavailable . Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.

Preparation Methods

3-Ethoxycarbonylpentanedioic acid can be synthesized through various methods. One common synthetic route involves the esterification of malonic acid with ethanol in the presence of a strong acid catalyst. The reaction conditions typically include refluxing the mixture to drive the reaction to completion. Industrial production methods may involve similar esterification processes but on a larger scale with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-Ethoxycarbonylpentanedioic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo substitution reactions where one of the carboxyl groups is replaced by another functional group. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Ethoxycarbonylpentanedioic acid has several scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds.

    Biology: It serves as a precursor in the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

3-Ethoxycarbonylpentanedioic acid can be compared with other similar dicarboxylic acids, such as:

    Malonic acid: Similar in structure but lacks the ethoxycarbonyl group.

    Succinic acid: Another dicarboxylic acid with different functional groups.

    Glutaric acid: Similar in having two carboxyl groups but with a different carbon chain length. The uniqueness of this compound lies in its ethoxycarbonyl group, which imparts distinct chemical properties and reactivity compared to other dicarboxylic acids.

Properties

IUPAC Name

3-ethoxycarbonylpentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O6/c1-2-14-8(13)5(3-6(9)10)4-7(11)12/h5H,2-4H2,1H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGVTQNLNBOTEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201045257
Record name 3-(Ethoxycarbonyl)pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201045257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2109252-96-0
Record name 3-(Ethoxycarbonyl)pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201045257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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